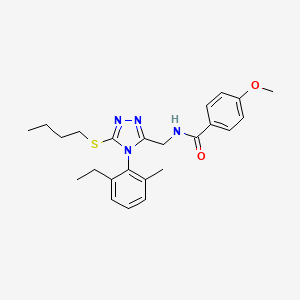
N-((5-(butylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with its intricate structure, is a part of the 1,2,4-triazole class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. The initial steps often require the formation of the 1,2,4-triazole ring, followed by the introduction of the butylthio and 2-ethyl-6-methylphenyl groups through substitution reactions. The final steps generally involve the coupling of the triazole core with the 4-methoxybenzamide.
Industrial Production Methods
Industrial production leverages optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts to enhance reaction efficiency, temperature control to favor desired pathways, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Can introduce sulfoxides or sulfones into the butylthio group.
Reduction: : Can reduce nitro groups if present on the phenyl ring.
Substitution: : Both electrophilic and nucleophilic substitution can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Substitution Reactions: : Various halides or nucleophiles in the presence of a base for substitutions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines from nitro reduction.
Substitution Products: : Halogenated or alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a model system for studying triazole chemistry.
Biology and Medicine
In biological research, it’s explored for its potential anti-inflammatory, antifungal, and antibacterial properties. Its ability to interact with specific biological targets makes it valuable in drug development.
Industry
In industry, it's utilized in the synthesis of specialty chemicals and agrochemicals.
Mecanismo De Acción
The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The butylthio and methoxy groups play crucial roles in enhancing the binding affinity and specificity.
Comparación Con Compuestos Similares
Unique Features
Compared to other triazole compounds, this particular molecule stands out due to its specific substitution pattern, which grants it unique pharmacokinetic properties and biological activity.
Similar Compounds
N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
5-(butylthio)-1,2,4-triazole derivatives
4-methoxybenzamide derivatives
Each of these compounds shares similarities in their core structure but differs in their functional groups, which influences their reactivity and applications.
Propiedades
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-5-7-15-31-24-27-26-21(28(24)22-17(3)9-8-10-18(22)6-2)16-25-23(29)19-11-13-20(30-4)14-12-19/h8-14H,5-7,15-16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTDVMKWTJTFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
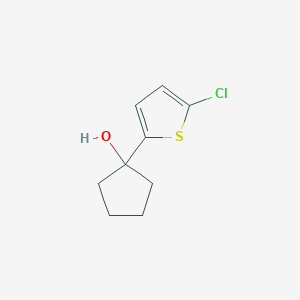
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
![6-Methyl-N-(3-(methylthio)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
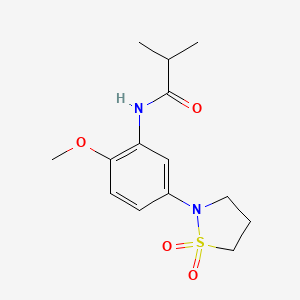
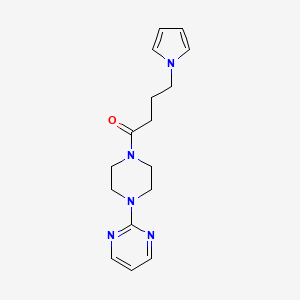
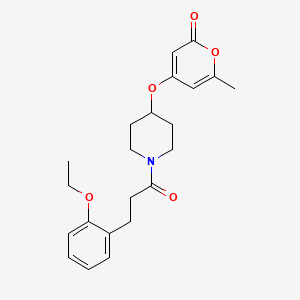
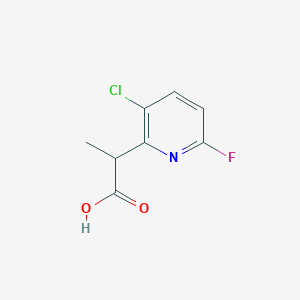

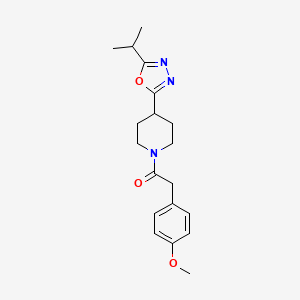
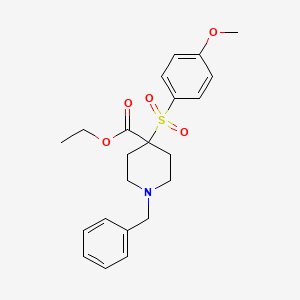
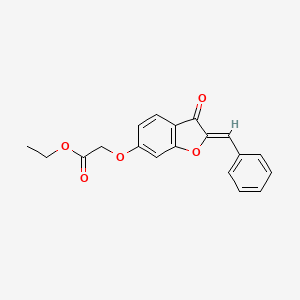
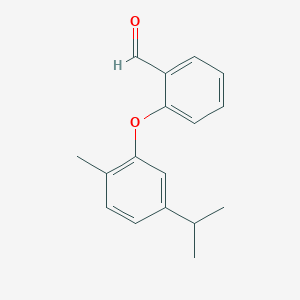
![6-(2-methoxyphenyl)-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632481.png)
